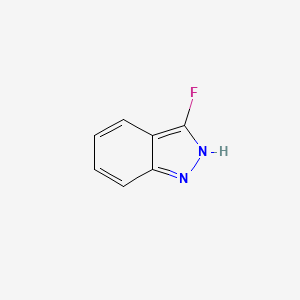

3-fluoro-1H-indazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWAWXBVLNWBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415983 | |

| Record name | 3-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66607-26-9 | |

| Record name | 3-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluoro 1h Indazole and Analogues

Established Chemical Synthesis Routes to 1H-Indazoles

The synthesis of the 1H-indazole core is a well-established field in heterocyclic chemistry, with several classical name reactions and strategies forming the foundation for more complex derivatives. Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The 1H-tautomer is generally more thermodynamically stable and thus the predominant form. nih.govcaribjscitech.com

Commonly employed strategies for constructing the 1H-indazole skeleton include:

Fischer Indazole Synthesis and Related Cyclizations: The first synthesis, reported by Emil Fischer, involved the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com A more general and widely used approach is the acid-promoted cyclization following the diazotization of o-alkyl-substituted anilines. primescholars.com

Hydrazone-Based Methods: Intramolecular cyclization of arylhydrazones is a versatile route. This can involve direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or iodine. nih.gov

Aryne Cycloadditions: The [3+2] cycloaddition of in-situ generated arynes with diazo compounds or their precursors offers a mild and efficient pathway to 3-substituted indazoles. acs.orgorgsyn.org

Transition Metal-Catalyzed Cyclizations: Modern methods frequently employ transition metals. Palladium and copper catalysts are used for intramolecular C-N bond formation from precursors like o-haloaryl N-sulfonylhydrazones or o-alkynyl azoarenes. nih.govcaribjscitech.com Rhodium-catalyzed C-H activation and amination of compounds such as imidate esters with nitrosobenzenes also yield 1H-indazoles. nih.govresearchgate.net

Specific Strategies for Introducing Fluorine into the Indazole Scaffold

The incorporation of fluorine into the indazole ring can be achieved either by direct fluorination of a pre-formed heterocycle or by constructing the ring from a fluorinated starting material. The latter approach is often preferred for achieving specific regioselectivity.

Direct Fluorination Techniques for 1H-Indazoles

Direct C-H fluorination of an existing indazole ring is an atom-economical approach, though controlling regioselectivity can be challenging. Electrophilic fluorinating reagents are commonly used for this purpose. While reports specifically detailing the direct C-3 fluorination of unsubstituted 1H-indazole to yield 3-fluoro-1H-indazole are scarce in non-patent literature, the methodology has been applied to indazole systems and other heterocycles. chim.it

Key reagents for direct electrophilic fluorination include:

N-Fluorobenzenesulfonimide (NFSI): NFSI is a stable, crystalline solid capable of fluorinating various aromatic and heterocyclic compounds, often under metal-free conditions. organic-chemistry.orgresearchgate.net It has been successfully used for the fluorination of 2H-indazoles in water. organic-chemistry.org

Selectfluor®: This is another powerful and widely used electrophilic fluorinating agent (F-TEDA-BF4). It is often employed in radical coupling reactions to achieve C-H fluorination. rsc.org

Comparative studies on electron-rich indazoles have shown that NFSI can outperform Selectfluor in aqueous fluorination, highlighting the importance of reagent choice. smolecule.com

Synthesis via Fluorinated Precursors for 3-Fluoro-1H-Indazoles

A more common and regiochemically precise method for synthesizing fluoro-indazoles is to begin with precursors that already contain the fluorine atom at the desired position. This strategy avoids issues with selectivity in the final fluorination step.

A primary route to 3-unsubstituted fluoro-indazoles involves the condensation of an appropriately substituted o-fluorobenzaldehyde with hydrazine (B178648). acs.orgchemicalbook.com The reaction proceeds via a hydrazone intermediate which then undergoes intramolecular nucleophilic aromatic substitution (SNAr), displacing the fluorine atom to form the pyrazole ring.

Table 1: Synthesis of Fluoro-1H-Indazoles from 2-Fluorobenzaldehydes and Hydrazine

| Starting Material | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Difluorobenzaldehyde | 7-Fluoro-1H-indazole | Hydrazine hydrate, reflux | 41 | chemicalbook.com |

| 2-Fluorobenzaldehyde | 1H-Indazole | Hydrazine hydrate, DME, reflux | - | thieme-connect.de |

This table illustrates a general method; the position of the second substituent on the benzaldehyde (B42025) ring dictates the final substitution pattern on the indazole product.

A significant challenge with this method can be the competing Wolff-Kishner reduction of the aldehyde, which forms fluorotoluenes. To circumvent this, the O-methyloxime derivatives of the o-fluorobenzaldehydes can be used instead. Reacting these oximes with hydrazine effectively eliminates the reduction side reaction. acs.org

Another powerful precursor-based approach starts with fluorinated anilines. For instance, 5-bromo-4-fluoro-1H-indazole is synthesized in three steps from 3-fluoro-2-methylaniline (B146951), demonstrating an early-stage fluorination strategy where the fluorine is incorporated before the indazole ring is formed. smolecule.comgoogle.com This method ensures excellent regiocontrol. smolecule.com

Regioselective Synthesis of Fluoro-Substituted Indazoles

Regioselectivity is paramount in the synthesis of substituted indazoles. In precursor-based syntheses, the substitution pattern of the starting material directly dictates the final structure of the product.

For example, the reaction of 2-acylcyclohexane-1,3-diones with 4-fluorophenylhydrazine hydrochloride proceeds regioselectively to yield a single regioisomer of a fluoro-substituted indazolone. researchgate.net Similarly, the synthesis of 1-alkyl-1H-indazoles can be achieved with high regioselectivity by starting with 2-halobenzonitriles and N-alkylhydrazines. researchgate.net

A citric acid-mediated, one-pot synthesis from 2-methylanilines demonstrates excellent regioselectivity for N-alkylation, producing N1-alkylated indazoles. primescholars.com When applying these principles to fluorinated systems, starting with a precursor like 3-fluoro-2-methylaniline ensures the fluorine atom is placed at the 4-position of the resulting indazole. google.com The synthesis of this compound itself would typically rely on a precursor where the fluorine atom is positioned to become part of the pyrazole ring upon cyclization, a less common but mechanistically distinct strategy from those that place fluorine on the benzo portion of the ring.

Advanced Synthetic Techniques for this compound Derivatives

Modern synthetic chemistry offers sophisticated tools for creating and modifying complex molecules like this compound. Transition metal catalysis, in particular, provides powerful methods for forming C-C and C-N bonds.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. rasayanjournal.co.in These methods are typically used to add substituents to a pre-formed halo-indazole scaffold rather than to construct the core itself. For derivatives of this compound, a common strategy would involve preparing a halogenated version, such as 3-fluoro-X-halo-1H-indazole, and then using a palladium-catalyzed reaction to introduce aryl, alkyl, or other groups.

The most prominent of these reactions is the Suzuki-Miyaura cross-coupling , which couples an organoboron reagent with an organic halide. This has been successfully applied to couple various arylboronic acids with 3-iodo-1H-indazole, and the resulting 3-aryl-1H-indazoles can be further modified. mdpi.comresearchgate.net

Table 2: Example of Suzuki-Miyaura Coupling on an Indazole Core

| Indazole Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-1H-indazole | 70 | mdpi.com |

| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-(4-Methoxyphenyl)-1H-indazole | 65 | mdpi.com |

This table demonstrates the functionalization at the C-3 position, a strategy applicable to fluorinated analogues.

Other important transition metal-catalyzed reactions for functionalizing indazoles include:

Buchwald-Hartwig Amination: Used to form C-N bonds, for example, by coupling a bromo-indazole with an amine using a palladium catalyst. smolecule.com

Heck and Stille Couplings: These reactions are used to introduce vinyl groups at positions like C-3, starting from a 3-bromo-1H-indazole. rasayanjournal.co.in

C-H Activation/Arylation: Direct arylation of the indazole C-H bonds, catalyzed by metals like palladium or rhodium, represents a highly efficient, modern approach to functionalization, minimizing the need for pre-functionalized starting materials. researchgate.netresearchgate.netacs.org

These advanced techniques provide a versatile toolbox for creating a diverse library of this compound derivatives, enabling the synthesis of complex structures from simpler fluorinated building blocks.

Metal/Additive-Free Annulation Approaches

The synthesis of indazole derivatives through metal- and additive-free annulation represents a significant advancement in green chemistry and process efficiency. These methods circumvent the need for transition metal catalysts and external additives, which can complicate purification and introduce potential toxicity.

A notable strategy involves the [3+2] annulation between arynes and hydrazones under aerobic conditions in the presence of fluoride. researchgate.net Another prominent metal-free approach is a one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which proceeds under mild conditions and demonstrates broad functional group tolerance. organic-chemistry.org

In a specific application for creating fluorinated analogues, a novel and efficient three-component reaction has been developed. acs.org This method constructs fluorinated pyrimido[1,2-b]indazole derivatives through the reaction of 3-aminoindazoles, enaminones, and Selectfluor. The reaction proceeds without any metal or additive, forming two C–N bonds and one C–F bond in a single operation. This approach is distinguished by its excellent compatibility with both aliphatic and aromatic substituents on the enaminones, highlighting its significance for the synthesis of complex fluorinated heterocycles. acs.org

Table 1: Overview of Metal/Additive-Free Annulation for Indazole Analogues

| Reaction Type | Reactants | Key Features | Product Type |

|---|---|---|---|

| Three-Component Annulation | 3-Aminoindazoles, Enaminones, Selectfluor | Metal-free, Additive-free, Forms 2 C-N & 1 C-F bond | Fluorinated pyrimido[1,2-b]indazoles acs.org |

| [3+2] Annulation | Arynes, Hydrazones | Metal-free, Aerobic conditions | 1-Aryl-1H-indazoles researchgate.net |

Reductive Cyclization Methodologies

Reductive cyclization is a cornerstone in the synthesis of the indazole core, typically commencing from ortho-nitro-substituted aromatic precursors. This strategy leverages the nitro group as a masked amine, which, upon reduction, facilitates the crucial N-N bond formation and subsequent ring closure.

One established method involves the reductive cyclization of o-nitro-ketoximes to furnish 1H-indazoles. google.com A common and versatile approach begins with 2-nitrobenzaldehydes, which undergo condensation and subsequent reductive cyclization to yield the indazole ring system. chemicalbook.com The reduction step can be achieved using various reagents. For instance, tin(II) chloride dihydrate (SnCl₂·H₂O) has been effectively used to mediate the reductive cyclization of α-perfluoroalkylated benzylamine (B48309) precursors, derived from 2-nitrobenzaldehydes, to afford 3-perfluoroalkylated-2H-indazoles. nih.gov Alternatively, catalytic hydrogenation is another widely employed technique for the reduction of the nitro group, leading to cyclization.

Table 2: Selected Reductive Cyclization Strategies for Indazole Synthesis

| Precursor Type | Key Reagent(s) | Mechanism Highlights | Product Analogue |

|---|---|---|---|

| α-Perfluoroalkylated benzylamine | SnCl₂·H₂O | Tin-mediated reduction of nitro group precursor and cyclization. | 3-Perfluoroalkylated-2H-indazoles nih.gov |

| o-Nitro-ketoximes | Reducing Agent (e.g., H₂, Pd/C) | Reduction of nitro and oxime groups, followed by cyclization. | Substituted 1H-indazoles google.com |

Nucleophilic Aromatic Substitution (SNAr) in Indazole Synthesis

Nucleophilic Aromatic Substitution (SNAr) serves as a powerful tool in indazole synthesis, employed in two distinct and effective ways: as the key ring-closing step or as a method for post-synthetic functionalization.

An efficient route to 1-aryl-1H-indazoles utilizes an SNAr-terminated cyclization. nih.gov This process starts with the formation of arylhydrazones from arylhydrazines and benzaldehydes or acetophenones that are substituted with a fluorine atom at the C2 position and an activating nitro group at the C5 position. researchgate.netnih.gov Deprotonation of the hydrazone generates a nucleophile that internally displaces the ortho-fluorine atom, effectively closing the indazole ring. nih.gov This reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures, with a base such as potassium carbonate. nih.gov

Furthermore, SNAr is also used to functionalize pre-formed fluoro-indazole scaffolds. A novel method for synthesizing arylazoindazoles involves the base-induced intramolecular SNAr cyclization of a C₆F₅-substituted formazan (B1609692) to create a fluorinated indazole ring. scispace.com The resulting fluorinated indazole is then susceptible to a subsequent, highly selective intermolecular SNAr reaction, allowing for the introduction of various nucleophiles to tune the molecule's properties. scispace.com The fluorine atom at certain positions on the indazole ring is susceptible to displacement by nucleophiles due to the electron-deficient nature of the heterocyclic ring.

Table 3: Synthesis of 1-Aryl-5-nitro-1H-indazoles via SNAr Cyclization

| Starting Aldehyde/Ketone | Hydrazine | Base | Yield (%) |

|---|---|---|---|

| 2-Fluoro-5-nitrobenzaldehyde | 4-Methoxyphenylhydrazine | K₂CO₃ | 75 nih.gov |

| 2-Fluoro-5-nitrobenzaldehyde | 4-Chlorophenylhydrazine | K₂CO₃ | 80 nih.gov |

| 2-Fluoro-5-nitroacetophenone | Phenylhydrazine | K₂CO₃ | 90 nih.gov |

| 2-Fluoro-5-nitroacetophenone | 4-Bromophenylhydrazine | K₂CO₃ | 88 nih.gov |

Data derived from Bunce et al. (2018). nih.gov

Visible-Light Induced Multicomponent Reactions

The use of visible light to drive multicomponent reactions has emerged as a mild and sustainable strategy for constructing complex molecular architectures. These reactions often proceed through radical or ionic intermediates generated under photochemical conditions, enabling novel bond formations that are otherwise challenging.

A significant development in this area is a visible-light-driven three-component cyclization for the direct synthesis of pyrimido[1,2-b]indazole derivatives. acs.orgnih.gov This method combines 3-aminoindazoles, enaminones, and bromodifluoroacetic acid derivatives under mild, photocatalyst-free conditions. The reaction is believed to proceed by trapping a 1,3-vinylimine ion intermediate. acs.orgnih.gov This robust methodology allows for the incorporation of diverse aliphatic substituents and is compatible with complex bioactive molecules. nih.gov It represents the first example of a photoinduced multicomponent reaction that employs bromodifluoroacetic acid derivatives as a C1-synthon. nih.gov

In a related context, visible light has been used with a manganese photocatalyst for the direct C-3 fluoroalkylation of 2H-indazoles, demonstrating the utility of photochemistry for the functionalization of the indazole core. rsc.org Another photochemical strategy involves a formal [3+2+1] annulation of diazocarbonyl compounds to produce a range of fluorinated nitrogen-containing heterocycles. researchgate.net

Optimization of Synthetic Procedures for Research Scale

Optimizing synthetic routes for research-scale (gram to multigram) production is crucial for enabling further investigation of target compounds. This involves refining reaction conditions to maximize yield, simplify purification, reduce reaction times, and ensure reproducibility.

Key parameters for optimization include the choice of solvent, base, temperature, and reagent stoichiometry. For instance, in the SNAr cyclization to form 1-aryl-1H-indazoles, it was found that using 3.0 equivalents of K₂CO₃ in DMF at 90 °C provided optimal results. nih.gov The development of one-pot or domino processes, where multiple steps are performed in a single flask, significantly improves efficiency by reducing intermediate workup and isolation steps. nih.gov

For N-alkylation of indazole cores, a common step in synthesizing analogues, cooling the reaction to 0°C can enhance regioselectivity, favoring alkylation at the desired nitrogen position and minimizing side products. diva-portal.org The choice of coupling reagents is also critical; in amide bond formations, peptide coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are often used to ensure high conversion. diva-portal.org Purification strategies are another focus of optimization, with the goal of minimizing laborious column chromatography. In some multi-step syntheses, careful planning allows for the final product to be obtained with high purity after a single chiral HPLC separation or recrystallization, bypassing purification for most intermediates. acs.org

Table 4: Key Parameters for Research-Scale Synthesis Optimization

| Parameter | Objective | Example | Reference(s) |

|---|---|---|---|

| Solvent | Improve yield, solubility | Using DMSO for molecular iodine-catalyzed indazole synthesis. | researchgate.net |

| Temperature | Control selectivity, reaction rate | Performing N-alkylation at 0°C to improve regioselectivity. | diva-portal.org |

| Reagents | Maximize conversion | Using 3.0 equivalents of K₂CO₃ for SNAr cyclization. | nih.gov |

| Process | Improve efficiency, reduce steps | Developing a one-pot domino SNAr process. | nih.gov |

| Purification | Simplify workup, increase throughput | Designing a convergent synthesis requiring only one final purification. | acs.org |

Medicinal Chemistry Research on 3 Fluoro 1h Indazole Derivatives

Exploration of the 3-Fluoro-1H-Indazole Scaffold in Rational Drug Design

The this compound scaffold serves as a valuable building block in rational drug design, a methodical approach to discovering new medications. longdom.org This process often involves computational studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, to predict the biological potential of new compounds and optimize their molecular structures for enhanced efficacy. longdom.orglongdom.org The unique properties of the fluorine atom—its small size and high electronegativity—can significantly influence a molecule's chemical and physical characteristics, including acidity, basicity, solubility, and stability. nih.gov These modifications can lead to improved interactions with biological targets. nih.govontosight.ai

The 1H-indazole-3-amine structure is considered an effective "hinge-binding" fragment, capable of interacting with the hinge region of kinases, a critical component of many cancer-related signaling pathways. nih.govmdpi.com This makes the this compound scaffold a particularly interesting starting point for designing kinase inhibitors. mdpi.com For instance, it has been a foundational element in the design of inhibitors for enzymes like phosphoinositide 3-kinase (PI3K) and receptor-interacting protein 2 (RIP2) kinase. nih.govmdpi.com The strategic placement of fluorine can enhance metabolic stability and binding affinity, making these derivatives promising candidates for further development. vulcanchem.com

Structure-Activity Relationship (SAR) Studies of Fluoroindazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For fluoroindazole derivatives, these studies have provided significant insights into optimizing their therapeutic potential.

Impact of Fluorine Position on Biological Efficacy

The position of the fluorine atom on the indazole ring has a profound effect on the biological activity of the resulting derivative. For example, in a series of fluorinated indazole derivatives, the placement of fluorine at the C7 position resulted in the highest hypotensive and bradycardic activities. nih.gov In another study on Rho kinase (ROCK1) inhibitors, a fluorine atom at the C6 position significantly enhanced inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. rsc.org

Research on inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, has shown that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov Similarly, for certain anticancer agents targeting Hep-G2 cells, a 3,5-difluoro substitution pattern was more effective than a single fluoro substituent at either the 3- or 4-position. nih.gov These findings underscore the importance of precise fluorine placement in tuning the biological properties of indazole derivatives.

Influence of Substituents at N1, C3, and Other Positions on Activity

Substituents at various positions on the indazole ring, in addition to fluorine, play a critical role in determining the biological activity of these compounds.

At the N1 position , the introduction of different groups can significantly modulate activity. For instance, in a series of indazole arylsulfonamides, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org The synthesis of N-1 alkylindazoles can be challenging due to the potential for alkylation at the N2 position, but specific reaction conditions, such as using sodium hydride in tetrahydrofuran, can favor the desired N1-alkylation. beilstein-journals.org

The C3 position is also a key site for modification. The 1H-indazole-3-amine and 1H-indazole-3-amide moieties are critical for the antitumor activity of several compounds, including the drug Entrectinib. nih.govmdpi.com In a study of calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the C3 position was found to be critical for activity. nih.gov

Substitutions at other positions on the indazole ring also contribute to the SAR. For CCR4 antagonists, methoxy- or hydroxyl-containing groups were potent C4 substituents, while only small groups were tolerated at C5, C6, or C7. acs.org Steric effects from substituents at C3 and C7 can influence the regioselectivity of N-alkylation. thieme-connect.de

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This approach has been instrumental in the design of this compound derivatives. By analyzing the SAR of known active compounds, researchers can develop a pharmacophore model that guides the synthesis of new, more potent molecules. google.com

Optimization strategies often involve scaffold hopping and molecular hybridization. nih.gov For example, based on the pharmacophore of known inhibitors, new series of compounds can be designed and synthesized. This rational design process, which combines computational modeling with synthetic chemistry, has led to the discovery of potent inhibitors for various targets, including kinases and other enzymes. longdom.orgnih.gov

Investigated Biological Activities of this compound and its Derivatives

The versatile this compound scaffold has been incorporated into a wide range of derivatives that have been investigated for various biological activities, with a significant focus on cancer research.

Anticancer and Antitumor Research

Fluorinated indazole derivatives have shown considerable promise as anticancer and antitumor agents. nih.gov The introduction of fluorine can enhance the anticancer properties of these compounds, leading to improved activity against various cancer cell lines.

Several indazole-based drugs, such as Niraparib (B1663559), Pazopanib, and Axitinib, are already used in clinical settings for the treatment of various cancers. nih.govmdpi.com This has spurred further research into novel indazole derivatives with enhanced efficacy and selectivity. mdpi.com

One area of focus has been the development of kinase inhibitors. Fluorinated indazole derivatives have been designed to target a range of kinases involved in cancer progression, including:

Phosphoinositide 3-kinases (PI3Ks) : Derivatives have been developed with potent inhibitory activity against PI3Kδ, a target in respiratory diseases and some cancers. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) : Fluorinated indazoles have shown potent inhibition of FGFRs, which are implicated in various malignancies. vulcanchem.comnih.gov

Anaplastic Lymphoma Kinase (ALK) : The drug Entrectinib, which contains an indazole-3-amide moiety, is a potent ALK inhibitor. nih.gov

Receptor-Interacting Protein 2 (RIP2) Kinase : 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) is a highly potent and selective inhibitor of RIP2 kinase, a target for inflammatory diseases and potentially some cancers. mdpi.comacs.org

In addition to kinase inhibition, this compound derivatives have demonstrated anticancer activity through other mechanisms. For example, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation and colony formation. rsc.org

The following table summarizes the anticancer activity of selected this compound derivatives:

| Compound | Target Cancer Cell Line(s) | Observed Activity (IC50) |

| Compound with 3,5-difluoro substituent | Hep-G2 (Hepatoma) | More potent than 3-fluoro or 4-fluoro substituted compounds. nih.gov |

| GSK583 | --- | Potent and selective inhibitor of RIP2 kinase. mdpi.comacs.org |

| Compound 2f | 4T1 (Breast cancer) | IC50 = 0.23–1.15 μM; induced apoptosis. rsc.org |

| Fluorinated indazole derivatives | PI3Kδ | Mean pIC50 values ≥5. nih.gov |

| 6-fluoroindazole 52 | --- | Enhanced ROCK1 inhibitory potency (IC50 = 14 nM). rsc.org |

Inhibition of Kinases

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Polo-like kinase 4 (PLK4): Certain 1H-indazole derivatives have demonstrated potent inhibitory activity against PLK4, a key regulator of centriole duplication and the cell cycle. Some derivatives exhibit single-digit nanomolar IC50 values against PLK4, highlighting their potential as effective cancer therapeutics. One study identified a type-II PLK4 inhibitor with a 1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)urea structure that showed potent and selective nanomolar activity. probes-drugs.org

Aurora Kinases: These kinases are essential for mitotic progression, and their inhibition is a validated strategy in oncology. Indazole-based compounds have been developed as inhibitors of Aurora kinases. nih.gov For instance, pyrazolo[3,4-d]pyrimidine derivatives have been explored as potent Aurora kinase inhibitors. probes-drugs.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a prime target in cancer therapy. idrblab.net Several 3-substituted-indolin-2-one derivatives have shown significant inhibitory activity against VEGFR-2. One such compound displayed an IC50 value of 0.015 µM against VEGFR-2, which is comparable to the established drug Sunitinib. sci-hub.se

Tyrosine Threonine Kinase (TTK): Research into TTK inhibition by indazole derivatives is ongoing as part of broader kinase inhibitor screening programs.

Epidermal Growth Factor Receptor (EGFR): Indazole derivatives have been explored as EGFR inhibitors. google.com The EGFR signaling pathway is critical in cell proliferation and is often mutated in various cancers. nih.gov Thiophene-pyrimidine derivatives have been designed as EGFR inhibitors capable of overcoming common resistance mutations. medscape.com

p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression and metastasis. nih.gov A series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective PAK1 inhibitors. medscape.comnih.gov The representative compound, 30l, demonstrated an IC50 of 9.8 nM for PAK1 and exhibited high selectivity over a panel of 29 other kinases. nih.gov

Modulation of Cell Cycle Progression and Apoptosis Pathways

The anticancer effects of this compound derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Bcl-2 family members and p53/MDM2: A notable 1H-indazole-3-amine derivative, compound 6o, has been shown to induce apoptosis in K562 leukemia cells. researchgate.netnih.gov This is achieved by modulating the expression of Bcl-2 family proteins, which are key regulators of apoptosis, and by impacting the p53/MDM2 pathway. researchgate.netnih.govvulcanchem.com Specifically, treatment with this compound led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, it influences the p53 tumor suppressor protein and its negative regulator, MDM2. researchgate.net These actions collectively promote apoptosis and lead to cell cycle arrest, particularly at the G0/G1 phase. vulcanchem.com

Anti-Proliferative Effects on Human Cancer Cell Lines

The therapeutic potential of this compound derivatives has been demonstrated through their anti-proliferative activity against a range of human cancer cell lines.

Broad-Spectrum Activity: Various derivatives have been tested against a panel of cancer cell lines, including A549 (lung), MCF7 (breast), K562 (chronic myeloid leukemia), PC-3 (prostate), Hep-G2 (liver), HL60 (promyelocytic leukemia), and HCT116 (colon). sci-hub.seresearchgate.netnih.govmdpi.com

Specific Compound Activity:

One study synthesized a series of 1H-indazole-3-amine derivatives and evaluated their inhibitory activities. Compound 6o showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for the normal cell line HEK-293 (IC50 = 33.2 µM). researchgate.netnih.gov

Another series of 3-amino-1H-indazole derivatives was synthesized, with compound W24 exhibiting broad-spectrum antiproliferative activity against HT-29, MCF-7, A-549, and HepG2 cells, with IC50 values ranging from 0.43 to 3.88 μM. researchgate.net

Research on mercapto-derived target compounds indicated superior antitumor activity against Hep-G2 cells. The substitution pattern on the benzene (B151609) ring at the C-5 position of the indazole significantly influenced the anti-proliferative activity against Hep-G2 cells. The trend observed was 3,5-difluoro > 4-fluoro > 3-fluoro > 4-trifluoromethoxy. nih.gov Compound 5k, a mercapto acetamide-derived compound, showed the best inhibitory effect against Hep-G2 with an IC50 of 3.32 µM. mdpi.com

Indazol-pyrimidine based derivatives were tested against MCF-7, A549, and Caco2 cell lines, with some compounds showing IC50 values of 1.629 and 1.841 μM. ekb.eg

| Compound | Cell Line | IC50 (µM) |

| Compound 6o | K562 | 5.15 researchgate.netnih.gov |

| HEK-293 (Normal) | 33.2 researchgate.netnih.gov | |

| Compound W24 | HT-29 | 0.43 - 3.88 researchgate.net |

| MCF-7 | 0.43 - 3.88 researchgate.net | |

| A549 | 0.43 - 3.88 researchgate.net | |

| HepG2 | 0.43 - 3.88 researchgate.net | |

| Compound 5k | Hep-G2 | 3.32 mdpi.com |

| Indazol-pyrimidine derivative | MCF-7, A549, Caco2 | 1.629 ekb.eg |

| Indazol-pyrimidine derivative | MCF-7, A549, Caco2 | 1.841 ekb.eg |

Anti-Metastatic and Anti-Invasion Properties

Beyond inhibiting cell growth, certain this compound derivatives have shown potential in preventing cancer spread.

PAK1 Inhibition and Metastasis: The previously mentioned 1H-indazole-3-carboxamide derivatives, which inhibit PAK1, have demonstrated significant anti-migration and anti-invasion activities in MDA-MB-231 breast cancer cells. nih.gov This effect is achieved by downregulating the expression of Snail, a key transcription factor involved in epithelial-mesenchymal transition, a critical process in metastasis. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiprotozoal)

The versatile 1H-indazole scaffold has also been a source of compounds with promising antimicrobial properties.

Antibacterial Activity: Indazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some N-methyl-3-aryl indazoles have demonstrated activity against Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.netnih.gov A fluoro-substituted indazole derivative showed good activity against B. subtilis, while other derivatives were potent against Vibrio cholerae, E. coli, and Salmonella typhi with MIC values as low as 6.25 μg/mL. tandfonline.com

Antifungal Activity: A series of 3-phenyl-1H-indazole moieties demonstrated broad anticandidal activity against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net Indazole derivatives with electron-withdrawing substituents like fluoro, chloro, bromo, or nitro groups exhibited excellent activity against various fungal strains, with MIC values often in the range of 6.25–25 μg/mL. tandfonline.com

Antiprotozoal Activity: Indole (B1671886) derivatives, structurally related to indazoles, have been evaluated for their antiparasitic activity against organisms like Plasmodium falciparum, the parasite responsible for malaria. ijpsr.com

Anti-Inflammatory and Immunomodulatory Research (e.g., RIP2 Kinase Inhibition)

The immunomodulatory potential of this compound derivatives has been explored, particularly through the inhibition of key inflammatory kinases.

RIP2 Kinase Inhibition: Receptor-interacting serine/threonine kinase 2 (RIPK2) is a crucial mediator in the innate immune system, and its dysregulation is linked to inflammatory diseases. nih.govoup.com A potent and selective inhibitor of RIP2 kinase, GSK583, which features a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine structure, has been developed. researchgate.net Another study identified compound 10w as an exceptionally potent RIPK2 inhibitor with a subnanomolar IC50 value of 0.6 nM. acs.org These inhibitors block RIP2-dependent pro-inflammatory signaling, suggesting therapeutic potential for conditions like inflammatory bowel disease. nih.govacs.orggoogle.com

Anticholinesterase Activity Studies

Derivatives of 1H-indazole have been investigated for their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This is a key therapeutic strategy for conditions like Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): A study of indazole-based thiadiazole-bearing thiazolidinone derivatives revealed a range of inhibitory activities against AChE and BuChE, with IC50 values from 0.86 ± 0.33 μM to 26.73 ± 0.84 μM for AChE and 0.89 ± 0.12 μM to 27.08 ± 0.19 μM for BuChE. nih.gov The inhibitory capacity was significantly influenced by the type and position of substituents on the aromatic ring. nih.gov Another study identified 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a bioisostere for catechol-containing compounds known for their anticholinesterase activity.

Nitric Oxide Synthase (NOS) Inhibition Research

Research into fluorinated indazoles has identified them as promising candidates for the selective inhibition of nitric oxide synthase (NOS) isoforms. A study focused on creating new NOS inhibitors with an indazole structure for potential neuroprotective applications led to the synthesis and characterization of several fluorinated derivatives. nih.gov

One notable finding from this research was that the fluorination of the indazole ring enhanced both the inhibitory strength and the selectivity for inducible nitric oxide synthase (iNOS, or NOS-II) over neuronal nitric oxide synthase (nNOS, or NOS-I). nih.govresearchgate.net For instance, the compound 4,5,6,7-tetrafluoro-3-methyl-1H-indazole demonstrated significant inhibition of both NOS-I (63%) and NOS-II (83%). researchgate.net Another derivative, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, showed high selectivity by inhibiting NOS-II activity by 80% without affecting NOS-I activity. nih.govresearchgate.net

These findings highlight the critical role of the aromatic indazole skeleton in NOS inhibition. nih.govresearchgate.net The addition of bulky groups or methylation at the N1 position of the indazole ring was found to decrease the inhibitory effect on NOS activity. nih.govresearchgate.net Theoretical studies using a simplified porphyrin model have been conducted to better understand the affinity of these indazoles for nitric oxide synthases. researchgate.net

The following table summarizes the inhibitory activity of selected fluorinated indazole derivatives on NOS isoforms:

| Compound Name | NOS-I Inhibition (%) | NOS-II Inhibition (%) |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | 63 | 83 |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | No effect | 80 |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in tryptophan metabolism and has been identified as a significant target in cancer immunotherapy. nih.govmdpi.com The inhibition of IDO1 can help to restore the body's immune response against tumors. researchgate.net While direct research on this compound's effect on IDO1 is not extensively detailed in the provided results, the broader family of indazole and indole derivatives has been a major focus of IDO1 inhibitor development. mdpi.comresearchgate.net

For instance, the development of EOS200271/PF-06840003, a potent and selective IDO1 inhibitor, started from a high-throughput screening hit and has a novel binding mode that does not involve interaction with the heme iron atom. researchgate.net This highlights the potential for diverse chemical scaffolds, including fluorinated indazoles, to act as effective IDO1 inhibitors.

Research has shown that various fragments and ligands can be attached to indole or phenylimidazole scaffolds to enhance their binding to IDO1. mdpi.com This approach has led to the discovery of potent and selective IDO1 inhibitors with low cytotoxicity, suggesting their antitumor effects are mediated through immune modulation. mdpi.com The development of such inhibitors often involves creating and testing series of related compounds to establish a structure-activity relationship (SAR). mdpi.comacs.org

Mechanism of Action Investigations

Molecular Target Identification and Validation

The indazole scaffold is a prominent feature in a variety of compounds designed to interact with specific biological targets, leading to a range of pharmacological activities. nih.gov Research has focused on identifying and validating the molecular targets of indazole derivatives, including those with fluorine substitutions.

One significant area of investigation is the inhibition of protein kinases. Derivatives of the indazole scaffold have been found to be potent inhibitors of various kinases that are implicated in tumor progression. For example, a series of 1H-indazole-based derivatives were developed as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, showing inhibitory activity against FGFR1-3. nih.gov Further optimization of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative led to a highly potent FGFR1 inhibitor. nih.gov Another study identified a 1H-indazole derivative with strong potency against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov

Cannabinoid receptors (CB1 and CB2) are another important target for indazole derivatives. google.com Certain indazole compounds have been developed for their CB1 receptor binding activity, with potential applications in treating conditions mediated by this receptor. google.com

Additionally, some indazole derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov The research in this area has led to the development of selective and competitive MAO-B inhibitors. nih.gov

Ligand-Receptor Binding Interactions and Modes

Understanding the binding interactions between indazole derivatives and their molecular targets is crucial for optimizing their potency and selectivity. X-ray crystallography and molecular docking studies have been instrumental in elucidating these interactions.

For IDO1 inhibitors, a novel binding mode has been identified for the inhibitor EOS200271/PF-06840003. Unlike many other IDO1 inhibitors, this compound does not bind to the heme iron atom within the enzyme's active site. researchgate.net This discovery opens up new avenues for designing inhibitors with different mechanisms of action.

In the case of serotonin (B10506) receptor ligands, studies on indole derivatives have shown that a key interaction is the formation of a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov The indole moiety of these ligands typically penetrates deep into a hydrophobic microdomain of the receptor. nih.gov

Molecular docking studies of indazole derivatives targeting FGFR1 have provided insights into their binding modes. tandfonline.com These studies help in rationalizing the structure-activity relationships and guide the design of more potent inhibitors. tandfonline.com Similarly, for MAO-B inhibitors, molecular docking simulations have been used to explain the observed biological activities and to predict the binding poses of the inhibitors within the enzyme's active site. nih.gov

Enzymatic Inhibition Kinetics and Specificity

The study of enzymatic inhibition kinetics provides valuable information about how a compound interacts with its target enzyme, including whether the inhibition is competitive, non-competitive, or uncompetitive.

In the context of NOS inhibition by fluorinated indazoles, research has focused on achieving selectivity for iNOS over nNOS. nih.govresearchgate.net The data shows that specific fluorination patterns can significantly enhance this selectivity. nih.govresearchgate.net

For IDO1 inhibitors, the goal is often to achieve high selectivity over other tryptophan-catabolizing enzymes, such as tryptophan 2,3-dioxygenase (TDO). mdpi.com Some phenylimidazole derivatives have been identified as potent IDO1 inhibitors with marginal activity against TDO, making them selective inhibitors. mdpi.com

Kinetic studies of a potent indole-based MAO-B inhibitor revealed a competitive mode of inhibition, with an inhibition constant (Ki) in the nanomolar range. nih.gov This indicates that the inhibitor competes with the natural substrate for binding to the active site of the enzyme.

Research on the inhibition of lactoperoxidase (LPO) by various substituted indazoles, including fluoro-indazoles, has shown that different derivatives can exhibit either competitive or non-competitive inhibition. ahievran.edu.tr For example, 4-fluoro-1H-indazole was found to be a non-competitive inhibitor of LPO. ahievran.edu.tr

The table below presents the inhibition constants (Ki) and types of inhibition for selected indazole derivatives against lactoperoxidase:

| Compound | Inhibition Type | Ki (µM) |

| 1H-indazole | Competitive | 83.74 ± 30.38 |

| 4-Bromo-1H-indazole | Competitive | 50.75 ± 21.26 |

| 6-Bromo-1H-indazole | Non-competitive | 4.10 ± 1.96 |

| 4-fluoro-1H-indazole | Non-competitive | 24.45 ± 0.51 |

| 6-fluoro-1H-indazole | Non-competitive | 55.36 ± 19.88 |

| 7-fluoro-1H-indazole | Non-competitive | 36.11 ± 7.92 |

Preclinical Pharmacological Evaluation Methodologies

The preclinical evaluation of this compound derivatives involves a range of in vitro and in vivo methodologies to assess their therapeutic potential.

In Vitro Assays:

Enzyme Inhibition Assays: These assays are fundamental for determining the inhibitory potency (e.g., IC50 values) of the compounds against their target enzymes, such as NOS, IDO1, and various kinases. mdpi.comtandfonline.com

Cell-Based Assays: The cytotoxic effects of the compounds are evaluated against various cancer cell lines to determine their anti-proliferative activity. mdpi.comtandfonline.com Cell-based assays are also used to assess the functional consequences of target inhibition, such as the impact on signaling pathways.

Binding Assays: Competition binding assays are used to determine the affinity of the compounds for their target receptors, such as cannabinoid receptors. researchgate.net

In Vivo Studies:

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are evaluated in animal models (e.g., mice) to assess their drug-like properties, including oral bioavailability and half-life. mdpi.com Favorable pharmacokinetic profiles are essential for a compound to be considered for further development. mdpi.com

Efficacy Studies: The anti-tumor efficacy of the compounds is evaluated in animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice. mdpi.com The effect of the compound on tumor growth is monitored over time. mdpi.com

Computational Methods:

Molecular Docking and Virtual Screening: These computational techniques are employed in the early stages of drug discovery to predict the binding modes of compounds and to screen large libraries of virtual compounds to identify potential hits. longdom.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of the compounds with their biological activity, which can guide the design of more potent derivatives. longdom.org

Molecular Dynamics Simulations: These simulations are used to study the stability of ligand-protein complexes and to gain a deeper understanding of the binding interactions at an atomic level. longdom.orgresearchgate.net

In vitro Studies on Cell Lines and Isolated Enzymes

The this compound scaffold has been utilized in the development of various derivatives with potent inhibitory activities against a range of cancer-relevant enzymes and cell lines. Research has demonstrated the significance of this structural motif in achieving high affinity and selectivity for specific biological targets.

One area of focus has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in cancer. A series of 1H-indazole-based derivatives were designed and evaluated for their ability to inhibit FGFR kinases. nih.gov These compounds, developed through fragment-led de novo design, showed inhibitory activity against FGFR1-3 in the micromolar range, with notable ligand efficiencies. nih.gov For instance, one of the most active inhibitors identified from this series displayed IC₅₀ values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Another critical target in oncology is the Bcr-Abl kinase, particularly the T315I mutant which confers resistance to imatinib. A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against both wild-type Bcr-Abl and the T315I mutant. nih.gov One promising compound from this series demonstrated potent inhibition of Bcr-AblWT (IC₅₀ = 0.014 µM) and Bcr-AblT315I (IC₅₀ = 0.45 µM). nih.gov This derivative also showed significant activity against the K562 leukemia cancer cell line with an IC₅₀ value of 6.50 µM. nih.gov

Furthermore, derivatives of this compound have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. researchgate.net An orally active ATP competitive inhibitor, CFI-400945, which is based on a novel (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one structure, was discovered through a virtual screening program. researchgate.net Another PLK4 inhibitor, CFI-400437, exhibited an IC₅₀ value of 1.55 nM for Plk4 and showed low inhibitory activity against other Plk family members. researchgate.net

Derivatives have also been developed to target other kinases. For example, a series of 1H-indazole derivatives were synthesized based on a lead compound and evaluated for their activity against epidermal growth factor receptor (EGFR) kinase. One compound displayed strong potencies against EGFR T790M and EGFR kinases with IC₅₀ values of 5.3 nM and 8.3 nM, respectively, and showed antiproliferative effects against various non-small cell lung cancer (NSCLC) cell lines. nih.gov

The antiproliferative activity of 1H-indazole-3-amine derivatives has been evaluated against a panel of human cancer cell lines, including K562 (human chronic myeloid leukemia), A549 (human lung cancer), PC-3 (human prostate cancer), and HepG-2 (human hepatoma). mdpi.com The results indicated that the substitution pattern on the indazole core significantly influences the cytotoxic potential. mdpi.com

| Compound Class | Target Enzyme/Cell Line | Key Findings (IC₅₀ values) | Source |

|---|---|---|---|

| 1H-Indazole-based derivatives | FGFR1, FGFR2, FGFR3 | FGFR1: 2.0 ± 0.4 µM, FGFR2: 0.8 ± 0.3 µM, FGFR3: 4.5 ± 1.6 µM | nih.gov |

| 1H-Indazol-3-amine derivatives | Bcr-AblWT, Bcr-AblT315I, K562 cells | Bcr-AblWT: 0.014 µM, Bcr-AblT315I: 0.45 µM, K562: 6.50 µM | nih.gov |

| (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones | PLK4 | CFI-400437: 1.55 nM | researchgate.net |

| 1H-Indazole derivatives | EGFR T790M, EGFR | EGFR T790M: 5.3 nM, EGFR: 8.3 nM | nih.gov |

| 1H-Indazole-3-amine derivatives | HepG-2 cells | Compound 5k: IC₅₀ = 3.32 µM | mdpi.com |

| 1H-Indazole-3-amine derivatives | K562 cells | Compound 6o: IC₅₀ = 5.15 µM | researchgate.net |

In vivo Efficacy and Safety Assessments in Animal Models (e.g., tumor growth inhibition in xenograft models)

The in vivo efficacy of this compound derivatives has been evaluated in various animal models, particularly in tumor xenograft studies, demonstrating their potential as anticancer agents.

A notable example is a pan-FGFR inhibitor which, at a dose of 10 mg/kg/day administered orally, resulted in nearly complete tumor growth inhibition (96.9% TGI) in an NCI-H1581 (FGFR1-amplified) xenograft mouse model. nih.gov Another multi-targeted protein kinase inhibitor showed significant antitumor activity (TGI = 66.1%) in FGFR-driven NCI-H1581 xenografts. nih.gov

The PLK4 inhibitor CFI-400945 was shown to significantly reduce tumor growth and increase survival in four out of six patient-derived pancreatic cancer xenograft models. researchgate.net Similarly, another PLK4 inhibitor, CFI-400437, significantly inhibited tumor growth in a breast cancer xenograft mouse model. researchgate.net

Novel N-phenylindazolyl diarylureas were evaluated in a colorectal adenocarcinoma WiDr xenograft model. nih.gov Among the tested compounds, compound 11 was superior in arresting tumor growth. nih.gov This lead candidate was also assessed in an aggressive stage IV breast cancer 4T1 syngraft model, where it significantly reduced tumor growth. nih.gov

In a study focused on enhancing TRAIL-induced apoptosis in hepatocellular carcinoma, two lead compounds, TRT-0029 and TRT-0173, were tested in a Huh7 xenograft model. oncotarget.com Co-treatment with these compounds and TRAIL suppressed tumor growth, indicating their role as TRAIL sensitizers. oncotarget.com

Furthermore, another indazole derivative, compound 2f , was evaluated in a 4T1 breast tumor model. rsc.org Treatment with this compound was found to reduce tumor growth by promoting cell apoptosis and it exhibited an acceptable safety profile in mice. rsc.org

| Compound/Derivative Class | Animal Model | Tumor Type | Key Efficacy Finding | Source |

|---|---|---|---|---|

| pan-FGFR inhibitor | NCI-H1581 xenograft mice | FGFR1-amplified | 96.9% Tumor Growth Inhibition (TGI) | nih.gov |

| Multi-targeted protein kinase inhibitor | NCI-H1581 xenografts | FGFR-driven | 66.1% TGI | nih.gov |

| CFI-400945 | Patient-derived pancreatic cancer xenograft models | Pancreatic Cancer | Significant tumor growth reduction and increased survival | researchgate.net |

| CFI-400437 | Xenograft mouse tumor model | Breast Cancer | Significant inhibition of tumor growth | researchgate.net |

| Compound 11 (N-phenylindazolyl diarylurea) | WiDr tumor xenograft and 4T1 tumor syngraft models | Colorectal Adenocarcinoma and Breast Cancer | Significant antitumor properties | nih.gov |

| TRT-0029 and TRT-0173 | Huh7 xenograft model | Hepatocellular Carcinoma | Suppressed tumor growth when co-administered with TRAIL | oncotarget.com |

| Compound 2f | 4T1 mouse model | Breast Cancer | Suppressed tumor growth | rsc.org |

Computational and Theoretical Investigations of 3 Fluoro 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. It is often favored for its balance of accuracy and computational cost. Studies on substituted indazoles utilize DFT to calculate key quantum chemical parameters that describe their reactivity.

For instance, theoretical investigations on related isomers like 4-fluoro-1H-indazole have been performed using the B3LYP functional with a 6-31G++(d,p) basis set. researchgate.net These calculations determine parameters such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)). The E(HOMO) indicates a molecule's ability to donate electrons, while the E(LUMO) relates to its ability to accept electrons. researchgate.netresearchgate.net The energy gap between these orbitals (ΔE) is a critical indicator of chemical reactivity. researchgate.netresearchgate.net

In a study of various 4-substituted indazoles, DFT calculations revealed the influence of different functional groups on these electronic parameters. The findings for 4-fluoro-1H-indazole in both gas and aqueous phases highlight its electronic character. researchgate.net Similar DFT approaches have been applied to a wide range of indazole derivatives to understand their potential as corrosion inhibitors or their biological activity, where the molecule's ability to interact with metal surfaces or biological targets is governed by these frontier orbitals. researchgate.netacs.org

Table 1: DFT-Calculated Quantum Chemical Parameters for 4-Fluoro-1H-Indazole (Data sourced from a theoretical study using the B3LYP/6-31G++(d,p) method)

| Parameter | Gas Phase Value (eV) | Aqueous Phase Value (eV) |

| E(HOMO) | -6.848 | -6.833 |

| E(LUMO) | -0.199 | -0.320 |

| Energy Gap (ΔE) | 6.649 | 6.513 |

| Source: researchgate.net |

The Hartree-Fock (HF) method is another foundational ab initio approach used in computational chemistry. While often less accurate than modern DFT methods for many applications due to its lack of electron correlation, it serves as a valuable baseline for comparative analyses. fountainjournals.comresearchgate.netdtic.mil

In studies involving indazole derivatives, HF calculations are frequently performed alongside DFT to benchmark performance against experimental data. researchgate.netfountainjournals.com For example, a comparative study on 4-fluoro-1H-indazole utilized the HF/6-31G++(d,p) method. researchgate.net When compared, the quantum chemical parameters derived from HF and DFT methods show similar trends but can differ in their absolute values. researchgate.net For many systems, including indazole-3-carboxylate derivatives, DFT calculations using the B3LYP functional have been shown to provide results that correlate more closely with experimental spectroscopic data than those obtained from HF calculations. fountainjournals.comresearchgate.net This improved accuracy is a primary reason for the widespread adoption of DFT in modern computational studies. researchgate.net

Table 2: Comparison of HF and DFT Calculated Parameters for 4-Fluoro-1H-Indazole (Gas Phase) (Data sourced from a theoretical study)

| Parameter | HF/6-31G++(d,p) Value (eV) | B3LYP/6-31G++(d,p) Value (eV) |

| E(HOMO) | -8.906 | -6.848 |

| E(LUMO) | 3.120 | -0.199 |

| Energy Gap (ΔE) | 12.026 | 6.649 |

| Source: researchgate.net |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable technique for calculating NMR chemical shifts. acs.orgnih.govmdpi.com This approach is particularly valuable for assigning signals in complex NMR spectra and confirming the structures of newly synthesized compounds. rsc.org

GIAO calculations are typically performed using DFT, with the B3LYP functional being a common choice, often paired with extensive basis sets like 6-311++G(d,p) or 6-3111G(2d,p). acs.orgrsc.org Theoretical studies on various indazoles, including fluorinated derivatives, have successfully used the GIAO method to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. acs.orgcsic.es These calculated values, after being scaled to account for systematic errors and solvent effects, generally show excellent agreement with experimental data. acs.org For instance, in studies of nitro-substituted indazoles, GIAO calculations provided a sound theoretical basis for the experimental NMR observations, helping to distinguish between different isomers. acs.org Similarly, for fluorinated 3-methyl-1H-indazoles, GIAO calculations were instrumental in rationalizing their structural arrangements. csic.es

Hartree-Fock (HF) Methods in Comparative Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules and their interactions with other systems, such as proteins or surfaces, over time. acs.orgresearchgate.net While specific MD studies focusing solely on 3-fluoro-1H-indazole are not prominent, the indazole scaffold is frequently investigated using these techniques in the context of drug discovery and materials science. acs.orgresearchgate.netlongdom.orgmdpi.com

In medicinal chemistry, MD simulations are used to assess the stability of a ligand-protein complex. researchgate.netlongdom.org For example, various indazole derivatives designed as potential anticancer agents have been subjected to MD simulations to confirm that the molecule remains stably bound within the active site of its target protein, such as a kinase. longdom.orgmdpi.com These simulations validate the binding modes predicted by molecular docking and provide a more realistic picture of the interactions in a dynamic, solvated environment. researchgate.net In other fields, MD simulations have been used to understand the mechanism by which indazole derivatives adsorb onto a copper surface to inhibit corrosion. acs.org

In Silico Drug Design and Lead Optimization

In silico methods are integral to modern drug discovery, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates. The structural features of this compound make it an attractive moiety for such computational design strategies.

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds. rug.nlopenaccessjournals.com This approach uses small, low-molecular-weight molecules, or "fragments," as starting points for building more potent, drug-like molecules. openaccessjournals.comfrontiersin.org Fragments typically adhere to the "Rule of Three," which suggests a molecular weight under 300 Daltons, among other properties. frontiersin.org

This compound is an ideal candidate for inclusion in a fragment library. Its low molecular weight, heterocyclic nature, and the presence of a fluorine atom—a common bioisostere for hydrogen that can modulate metabolic stability and binding affinity—make it a valuable building block. In an FBDD campaign, a library of fragments would be screened against a biological target using biophysical techniques like X-ray crystallography or NMR spectroscopy. openaccessjournals.com Once a fragment like this compound is identified as a "hit," its binding mode is determined. This structural information then guides the lead optimization process, where the fragment is elaborated through strategies like "fragment growing" or "fragment linking" to improve its binding affinity and selectivity, ultimately developing it into a potent drug candidate. rug.nlfrontiersin.org

Knowledge-Based Drug Design Strategies

Knowledge-based drug design leverages existing structural and bioactivity data to guide the creation of new molecules with improved properties. For indazole derivatives, including those containing a 3-fluoro substituent, this strategy often involves using co-crystal structures of related ligands with their protein targets to inform subsequent design iterations.

A notable example involves the optimization of indazole-containing compounds as inhibitors of the c-MET receptor, a target in cancer therapy. In these efforts, computational analyses such as WaterMap are employed to identify energetically unfavorable water molecules in the binding site that can be displaced by ligand modifications to enhance binding affinity. The design process is guided by a deep understanding of the key hydrogen bond interactions and hydrophobic contacts within the active site. For instance, the indazole core can form crucial hydrogen bonds with hinge residues in kinase domains, an interaction that is a cornerstone of designing many kinase inhibitors. By systematically modifying substituents on the this compound scaffold, researchers can fine-tune properties like potency, selectivity, and pharmacokinetic profiles, turning initial fragment hits into viable drug candidates.

Virtual Screening and Hit Identification

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be ligand-based, searching for molecules with similar properties to known actives, or structure-based, docking candidate molecules into the three-dimensional structure of a protein target.

In the context of identifying novel inhibitors, fragment-based screening, often coupled with computational methods, has proven effective. For the c-MET receptor, a fragment-based biophysical screening campaign was used to identify initial hits, which included the indazole scaffold. Although not a purely virtual screen, this approach relies on computational analysis to prioritize and understand the binding modes of the identified fragments. Subsequent hit-to-lead optimization efforts then focus on elaborating these fragment hits, such as by introducing substituents like the 3-fluoro group to enhance interactions with the target protein. The indazole nucleus is frequently identified in such screens due to its favorable physicochemical properties and its ability to act as a bioisostere for other key motifs like indole (B1671886) and benzimidazole.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies focusing exclusively on this compound are not widely documented, QSAR analyses of broader classes of indazole derivatives are common in medicinal chemistry research. These studies have successfully guided the development of indazoles as anticancer and antimalarial agents. A typical QSAR model for indazole derivatives might correlate properties such as hydrophobicity (logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) with inhibitory activity (IC₅₀). For a molecule like this compound, the strong electron-withdrawing nature of the fluorine atom would be a key descriptor in any QSAR model, significantly influencing the molecule's electronic and binding properties. The development of a robust QSAR model for a series of this compound analogues would enable the prediction of their potency and help in designing compounds with optimized activity profiles.

Binding Affinity and Interaction Energy Predictions

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. Methods like Free Energy Perturbation (FEP) have emerged as powerful tools for this purpose. FEP calculates the difference in free energy of binding between two related ligands by simulating a non-physical, alchemical transformation between them.

FEP calculations have been successfully applied to guide the optimization of indazole-based c-MET inhibitors. Starting from a lead compound containing an indazole ring, FEP was used to predict the change in binding free energy (ΔG) upon introducing various substituents. These calculations suggested that adding a fluorine atom at the 3-position of the indazole would be highly favorable for displacing an unstable water molecule in the binding pocket. The predictions from these computational studies correlated well with experimental binding data, validating the approach and guiding the synthesis of more potent inhibitors.

| Compound Modification | Predicted ΔG (kcal/mol) | Experimental Kd (nM) for D1228V mutant | Experimental Kd (nM) for WT c-MET |

|---|---|---|---|

| Parent Compound (15) | - | 90 | 240 |

| 3-Fluoro (17) | -2.193 | 26 | 140 |

| 3-Methyl (18) | -1.921 | 32 | 190 |

| 3-Cyano (19) | -2.179 | 24 | 150 |

| 6-Fluoro (20) | +0.750 | 210 | 540 |

This interactive table summarizes the computationally predicted changes in binding free energy and the experimentally measured binding affinities for various substitutions on the indazole core.

Computational Analysis of Tautomeric Forms and Energetic Preferences

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is crucial as it dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity.

Computational Studies in Corrosion Inhibition Research

Indazole derivatives have been investigated as potential corrosion inhibitors for various metals and alloys. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Computational chemistry, particularly DFT, plays a key role in understanding the mechanism of inhibition.

While direct computational studies on the corrosion inhibition properties of this compound are limited, research on closely related isomers like 4-fluoro-1H-indazole provides significant insight. In these studies, quantum chemical parameters are calculated to correlate with inhibition efficiency. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's ability to donate electrons, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to its ability to accept electrons. A higher EHOMO and a lower ELUMO are generally associated with better inhibition performance. DFT calculations for a molecule like this compound would be used to determine these parameters, as well as others like the energy gap (ΔE), dipole moment (μ), and Mulliken atomic charges, to predict its potential as a corrosion inhibitor and to elucidate its adsorption mechanism on a metal surface.

Crystallographic and Spectroscopic Characterization in Research

X-ray Crystallography of 3-Fluoro-1H-Indazole and Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For this compound and its analogs, this method has been crucial in elucidating their solid-state structures, conformations, and the intricate network of intermolecular interactions that govern their crystal packing.

X-ray diffraction studies have successfully determined the molecular structures of several fluorinated indazoles. csic.esresearchgate.net For instance, the structures of 3-methyl-1H-indazole, 3-trifluoromethyl-1H-indazole, and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole have been resolved, confirming they exist as 1H-tautomers in the solid state. csic.es The planarity of the indazole ring system is a common feature, though the conformation of substituents can vary. iucr.orgiucr.org In methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the indazole ring is nearly coplanar with the ester moiety, indicating conjugation. iucr.org

The introduction of different substituents on the indazole core can lead to variations in molecular geometry. For example, in the crystal structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, the molecule is composed of two planar segments connected at a bond angle of 110.90(8)°. iucr.org

Table 1: Selected Crystallographic Data for Indazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature |

| 3-Methyl-1H-indazole | Monoclinic | P21/n | Forms dimers via N–H···N hydrogen bonds. csic.es |

| 3-Trifluoromethyl-1H-indazole | Trigonal | P32 | Crystallizes as helical catemers. csic.esujaen.es |

| 3-Trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole | Trigonal | P32 | Forms helical catemers of order 3. csic.esrsc.org |

| 3-Pentafluoroethyl-4,5,6,7-tetrafluoro-1H-indazole | Trigonal | P32 | Forms a catemer of order 3. rsc.org |

| 3-Heptafluoropropyl-4,5,6,7-tetrafluoro-1H-indazole | Orthorhombic | P212121 | Forms a helical catemer of order 2. ujaen.esrsc.org |

| 3-Nonafluorobutyl-4,5,6,7-tetrafluoro-1H-indazole | Monoclinic | P21/n | Forms catemers of order 2 with both enantiomers present. rsc.org |

| 3-Tridecafluorohexyl-4,5,6,7-tetrafluoro-1H-indazole | Monoclinic | P21/c | Forms stacks of dimers. rsc.org |

This table presents a summary of crystallographic data for various fluorinated indazole derivatives, highlighting the diversity in their crystal packing and supramolecular structures.

A defining feature of the crystal structures of NH-indazoles is the presence of N–H···N hydrogen bonds, which are consistently observed. csic.es These hydrogen bonds are fundamental to the formation of various supramolecular assemblies. Depending on the substitution pattern, indazoles can form dimers, trimers, or catemers (chains). csic.esresearchgate.net For example, 3-methyl-1H-indazole forms dimers connected by two N–H···N hydrogen bonds. csic.es In contrast, fluorinated derivatives like 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole crystallize as catemers. csic.esresearchgate.net

In these catemeric structures, molecules are linked head-to-tail by single N–H···N hydrogen bonds, often forming helical arrangements. csic.esrsc.org The length of the perfluoroalkyl chain in 3-substituted-4,5,6,7-tetrafluoro-1H-indazoles significantly influences the type of supramolecular structure, transitioning from catemers to dimers as the chain length increases, likely due to steric hindrance. rsc.org

The crystal packing of this compound and its derivatives is highly dependent on the nature and position of the substituents. This can lead to the formation of different supramolecular architectures, including dimers, helices, and more complex networks. csic.esrsc.org The fluorinated 3-methylindazoles, for instance, exhibit a remarkable supramolecular arrangement of helical catemers with three-fold screw axes, a previously unobserved phenomenon in indazoles. csic.es

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in related heterocyclic systems like benzimidazoles and benzotriazoles, and is a possibility for indazole derivatives as well. iucr.org The different packing arrangements and intermolecular interactions in polymorphs can lead to different physical properties. Studies on perfluorinated 1H-indazoles have shown that the supramolecular structure is sensitive to the length of the perfluoroalkyl chain, resulting in different helical or dimeric arrangements. rsc.org Some of these compounds crystallize in chiral space groups, leading to the spontaneous resolution of enantiomeric helical structures. csic.esujaen.esrsc.org

Analysis of Supramolecular Interactions (e.g., N–H···N Hydrogen Bonds, Aromatic Interactions)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives in both solution and the solid state. csic.eswalisongo.ac.idazom.com It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR spectroscopy are routinely used to confirm the identity and purity of synthesized indazole derivatives. walisongo.ac.idrsc.org The chemical shifts and coupling constants provide valuable structural information. For instance, ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns are particularly informative for fluorinated compounds, helping to assign the positions of fluorine substituents. csic.eswalisongo.ac.id In the ¹³C NMR spectra of fluorinated indazoles, the carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), which are useful for unambiguous assignments. csic.es

The analysis of ¹⁹F NMR spectra is also crucial for characterizing these compounds, with the chemical shifts being sensitive to the electronic environment of the fluorine atoms. walisongo.ac.idrsc.org

Table 2: Representative NMR Data for a Fluorinated Indazole Derivative

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| ¹³C | 154.01 | - | C-F |

| ¹³C | 131.53 | - | Aromatic C |

| ¹³C | 128.75 | - | Aromatic C |

| ¹³C | 122.53 | - | Aromatic C |

| ¹³C | 112.18 | - | Aromatic C |

| ¹³C | 111.74 | - | Aromatic C |

| ¹³C | 111.58 | - | Aromatic C |

| ¹³C | 100.81 | - | Aromatic C |

| ¹⁹F | -125.24 | - | F |

Note: This table provides an example of typical NMR data for a fluorinated indole (B1671886), a related heterocyclic compound, to illustrate the type of information obtained. Specific data for this compound would follow a similar pattern. Data adapted from a study on 5-fluoro-3-methyl-1H-indole. rsc.org